
PROTAC BRD4 Degrader-23
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC BRD4 Degrader-23 is a compound designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound is part of the PROteolysis TArgeting Chimeras (PROTACs) family, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression and have been implicated in various cancers and other diseases .
Méthodes De Préparation
The synthesis of PROTAC BRD4 Degrader-23 involves several steps, including the preparation of the ligands for BRD4 and the E3 ligase, as well as the linker that connects them. The synthetic route typically starts with the synthesis of the BRD4 ligand, followed by the preparation of the E3 ligase ligand. These two ligands are then connected via a linker to form the final PROTAC molecule. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .
Analyse Des Réactions Chimiques
PROTAC BRD4 Degrader-23 undergoes several types of chemical reactions, including:
Substitution Reactions: The synthesis of the compound involves nucleophilic substitution reactions to attach the linker to the ligands.
Oxidation and Reduction Reactions: These reactions may be used to modify the functional groups on the ligands to enhance their binding affinity and stability.
Common reagents used in these reactions include organic solvents like methanol, catalysts like copper sulfate, and reducing agents like sodium borohydride. The major products formed from these reactions are the intermediate compounds that are eventually converted into the final PROTAC molecule .
Applications De Recherche Scientifique
PROTAC BRD4 Degrader-23 has a wide range of scientific research applications, including:
Cancer Research: It has been shown to inhibit the growth of various cancer cell lines by degrading BRD4, which is involved in the regulation of oncogenes.
Epigenetics: The compound is used to study the role of BRD4 in gene expression and chromatin remodeling.
Drug Discovery: This compound serves as a tool for developing new therapeutic agents targeting BRD4 and other BET proteins.
Cell Biology: Researchers use this compound to investigate the dynamics of protein degradation and the ubiquitin-proteasome system.
Mécanisme D'action
PROTAC BRD4 Degrader-23 exerts its effects by recruiting an E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome. The compound binds to BRD4 through its ligand, while the E3 ligase ligand recruits the ligase. This proximity-induced ubiquitination marks BRD4 for degradation, effectively reducing its levels in the cell. The degradation of BRD4 disrupts its role in gene regulation, leading to the inhibition of oncogene expression and cancer cell proliferation .
Comparaison Avec Des Composés Similaires
PROTAC BRD4 Degrader-23 is unique in its ability to selectively degrade BRD4 without affecting other BET proteins like BRD2 and BRD3. Similar compounds include:
Compound 6b: A BRD4-specific PROTAC that also targets BRD4 for degradation but has different binding affinities and degradation kinetics.
GNE-987: A PROTAC that targets BRD4 and has been modified to improve its pharmacokinetic properties.
These compounds highlight the versatility and potential of PROTAC technology in targeting specific proteins for degradation, offering new avenues for therapeutic development.
Propriétés
Formule moléculaire |
C62H69ClN10O10S2 |
|---|---|
Poids moléculaire |
1213.9 g/mol |
Nom IUPAC |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-N-[(3-nitrodibenzofuran-2-yl)methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C62H69ClN10O10S2/c1-36-38(3)85-61-56(36)57(41-16-18-44(63)19-17-41)66-48(59-69-68-39(4)72(59)61)28-54(75)64-20-21-80-22-23-81-24-25-82-34-55(76)67-53(62(5,6)7)33-70-32-45(74)27-50(70)60(77)71(30-40-12-14-42(15-13-40)58-37(2)65-35-84-58)31-43-26-47-46-10-8-9-11-51(46)83-52(47)29-49(43)73(78)79/h8-19,26,29,35,45,48,50,53,74H,20-25,27-28,30-34H2,1-7H3,(H,64,75)(H,67,76)/t45-,48+,50+,53-/m1/s1 |
Clé InChI |
ZWARNFMJMJJAAR-JYAROALFSA-N |
SMILES isomérique |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)N[C@H](CN4C[C@@H](C[C@H]4C(=O)N(CC5=CC=C(C=C5)C6=C(N=CS6)C)CC7=CC8=C(C=C7[N+](=O)[O-])OC9=CC=CC=C98)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C |
SMILES canonique |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(CN4CC(CC4C(=O)N(CC5=CC=C(C=C5)C6=C(N=CS6)C)CC7=CC8=C(C=C7[N+](=O)[O-])OC9=CC=CC=C98)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


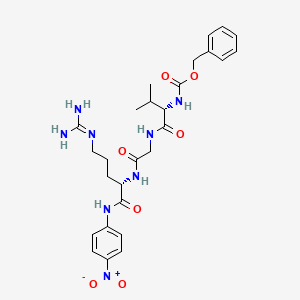
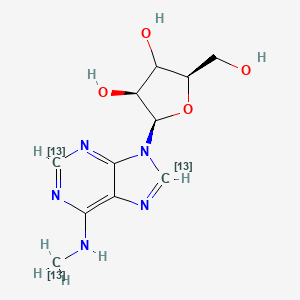
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12383419.png)
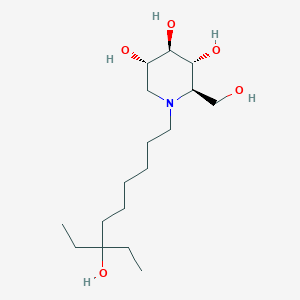
![(4aS,5R,6S,8R,8aS)-8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12383437.png)
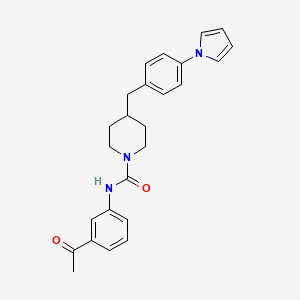
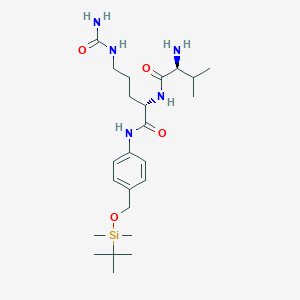
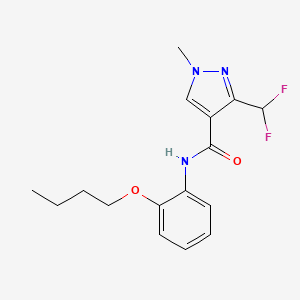
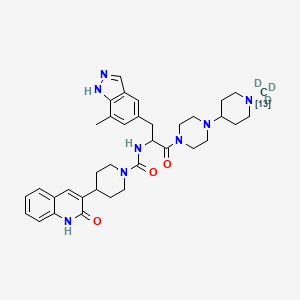
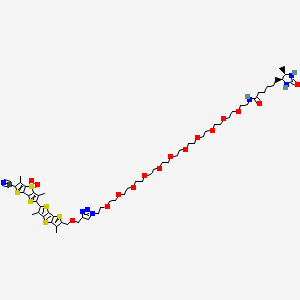
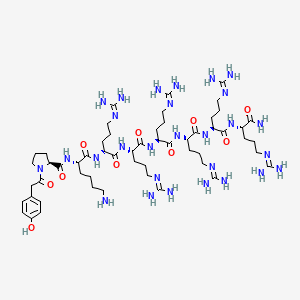

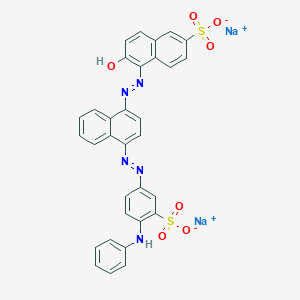
![(2S,3S,4S,5R,6S)-6-[4-[[2-[[(1S,2R)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-1-phenylpropoxy]carbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12383503.png)
